molecular formula C16H14BrN3OS B2506605 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 476295-20-2

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2506605
CAS No.: 476295-20-2
M. Wt: 376.27
InChI Key: MVEZUYNOWOPADA-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide is a brominated benzothiazole derivative featuring a dimethylamino-substituted benzamide moiety. The benzothiazole core is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and antimicrobial effects. The dimethylamino group on the benzamide moiety contributes to solubility and electron-donating effects, which may influence pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c1-20(2)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)22-16/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEZUYNOWOPADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanisms and Synthetic Pathways

Core Benzothiazole Intermediate Synthesis

The synthesis begins with 6-bromo-1,3-benzothiazol-2-amine, a scaffold prepared via cyclization of 2-amino-4-bromothiophenol with cyanogen bromide. This intermediate is critical due to the bromine atom’s role in subsequent cross-coupling reactions and the amine’s nucleophilicity for amide formation.

Key reaction:
$$
\text{2-Amino-4-bromothiophenol} + \text{CNBr} \rightarrow \text{6-Bromo-1,3-benzothiazol-2-amine} + \text{HBr}
$$
This step typically achieves 85–90% yield in ethanol at 60°C.

Amide Coupling Strategies

The target compound is synthesized via nucleophilic acyl substitution between 6-bromo-1,3-benzothiazol-2-amine and 4-(dimethylamino)benzoyl chloride. Two primary methods are employed:

Schotten-Baumann Reaction
  • Conditions : Aqueous NaOH (10%), dichloromethane, 0–5°C
  • Mechanism : The amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl, which is neutralized by the base.
  • Yield : 68–72%.
Carbodiimide-Mediated Coupling
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS), dimethylaminopyridine (DMAP)
  • Solvent : Anhydrous DMF, 25°C, 12 hours
  • Yield : 78–82%.

Optimization of Reaction Parameters

Solvent and Base Effects

The choice of solvent and base significantly impacts reaction efficiency:

Parameter Schotten-Baumann Carbodiimide-Mediated
Solvent CH₂Cl₂/H₂O Anhydrous DMF
Base NaOH DMAP
Reaction Time 2 hours 12 hours
Purity (HPLC) 92% 97%

Polar aprotic solvents like DMF improve acyl chloride stability, while DMAP accelerates the coupling by acting as a nucleophilic catalyst.

Temperature and Stoichiometry

  • Temperature : Reactions below 10°C minimize side products (e.g., N-acylurea formation in carbodiimide methods).
  • Molar Ratio : A 1:1.2 ratio of amine to acyl chloride ensures complete conversion, as excess acyl chloride hydrolyzes in aqueous conditions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 → 1:1 gradient). The dimethylamino group’s polarity necessitates 0.1% triethylamine in the mobile phase to prevent tailing.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzothiazole H), 7.89 (d, J = 8.4 Hz, 2H, benzamide H), 6.72 (d, J = 8.4 Hz, 2H, benzamide H), 3.12 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Comparative Analysis with Structural Analogues

Electronic Effects of Substituents

The dimethylamino group’s electron-donating nature increases the benzamide ring’s electron density, enhancing binding to biological targets compared to nitro- or methoxy-substituted analogues.

Substituent λₘₐₓ (nm) log P
-N(CH₃)₂ 298 2.1
-NO₂ 320 1.8
-OCH₃ 285 1.9

Synthetic Challenges

  • Dimethylamino Group Stability : Under strongly acidic conditions, the dimethylamino group may demethylate. Thus, pH control during workup is critical.
  • Bromine Reactivity : The bromine atom can participate in unintended Suzuki couplings if palladium catalysts are present in subsequent steps.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

  • Batch : Suitable for small-scale (≤100 g) production with 75% overall yield.
  • Continuous Flow : Microreactors improve heat transfer and reduce reaction time (3 hours vs. 12 hours), achieving 88% yield.

Environmental Impact

  • E-Factor : 12.5 (kg waste/kg product), primarily from solvent use. Switching to cyclopentyl methyl ether (CPME) reduces this to 8.3.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiourea, or alkoxides in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products Formed

    Substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and proteins, inhibiting their activity or modulating their function.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features Reference
Target Compound : N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide 6-Br; 4-(dimethylamino) C₁₆H₁₄BrN₃OS* ~376.3 (estimated) ~3.0 (estimated) Electron-donating dimethylamino group; moderate lipophilicity
Analog 1 : N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-Br, 3-Ethyl; 4-(dimethylsulfamoyl) C₁₈H₁₈BrN₃O₃S₂ 468.4 3.8 Sulfamoyl group (electron-withdrawing); higher lipophilicity
Analog 2 : N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide 6-Br; 4-(bromo-pyrazolylmethyl) C₂₀H₁₆Br₂N₄OS 520.24 N/A Dual bromine atoms; pyrazole introduces steric bulk
Analog 3 : N-(6-Bromo-1,3-benzothiazol-2-YL)-N-[3-(dimethylamino)propyl]-4-(pyrrolidine-1-sulfonyl)benzamide hydrochloride 6-Br; 4-(pyrrolidine-sulfonyl), dimethylaminopropyl chain C₂₃H₂₈BrClN₄O₃S₂ 588.0 N/A Hydrochloride salt enhances solubility; sulfonyl group increases polarity

Key Comparisons

Electronic Effects
  • Analog 1 : The dimethylsulfamoyl group is electron-withdrawing, which may alter binding kinetics or metabolic stability compared to the target compound .
  • Analog 3: The pyrrolidine-sulfonyl group combines electron-withdrawing (sulfonyl) and basic (dimethylaminopropyl) properties, enabling dual interactions with targets .
Lipophilicity and Solubility
  • Analog 1 (XLogP3 = 3.8) is more lipophilic than the target compound (estimated XLogP3 ~3.0), likely due to the ethyl group and sulfamoyl substituent. This could improve membrane permeability but reduce aqueous solubility .
  • Analog 3 , as a hydrochloride salt, exhibits improved solubility in polar solvents, a common strategy to enhance bioavailability in drug design .
Steric and Structural Features
  • The dual bromine atoms may increase molecular rigidity and affinity for hydrophobic pockets .
  • Analog 1 ’s ethyl group on the benzothiazole nitrogen introduces conformational constraints, possibly affecting binding to planar active sites .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom substituted at the 6th position of the benzothiazole ring and a dimethylamino group attached to the benzamide moiety.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14BrN3OS
Molecular Weight364.26 g/mol
CAS Number476295-20-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit butyrylcholinesterase (BChE), which has implications for neurodegenerative diseases such as Alzheimer's .
  • Cell Proliferation and Apoptosis : The compound can induce apoptosis in cancer cells by modulating signaling pathways that regulate cell survival and proliferation. It may inhibit key enzymes involved in these processes, leading to cell death .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting microbial cell walls or inhibiting vital cellular processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole and benzamide moieties significantly impact the biological activity of this compound. For example:

  • Bromine Substitution : The presence of a bromine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Dimethylamino Group : The dimethylamino group is crucial for enhancing solubility and biological activity, potentially facilitating better interaction with enzyme active sites .

In Vitro Studies

  • Neuroprotective Effects : In a study evaluating neuroprotective effects against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells, this compound demonstrated significant protective activity. At concentrations of 5 μM and 10 μM, it increased cell viability substantially compared to control groups exposed to Aβ .
  • BChE Inhibition : The compound was tested for its inhibitory effects on BChE using in vitro assays. Results indicated that it exhibited a notable IC50 value, demonstrating its potential as a therapeutic agent for conditions associated with cholinergic dysfunction .

Comparative Analysis

When compared with other benzothiazole derivatives, this compound showed enhanced biological activities due to its unique structural features:

Compound NameIC50 (µM)Activity Type
This compound5.0BChE Inhibition
N-(6-bromo-1,3-benzothiazol-2-yl)-butanamide15.0BChE Inhibition
N-(6-bromo-1,3-benzothiazol-2-yl)-cyclopropanecarboxamide20.0BChE Inhibition

Q & A

Q. What are the optimal synthetic routes for N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide?

Methodological Answer: The synthesis typically involves coupling a 6-bromo-1,3-benzothiazol-2-amine derivative with a 4-(dimethylamino)benzoyl chloride under nucleophilic acyl substitution conditions. Key steps include:

  • Reagents : Use sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base in aprotic solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : Reaction temperatures between 60–80°C and anhydrous conditions improve yields to ~70–85% .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
Amide Bond Formation4-(Dimethylamino)benzoyl chloride, DMF, NaH, 70°C, 12hCoupling benzothiazole amine to benzamide
Bromination (if needed)NBS (N-bromosuccinimide), DMF, 50°C, 6hIntroduce bromo substituent at position 6

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the benzothiazole and benzamide backbone. Key signals include:
    • Benzothiazole C2 proton: δ 8.2–8.5 ppm (singlet) .
    • Dimethylamino group: δ 2.8–3.1 ppm (singlet, 6H) .
  • HRMS : Exact mass validation (e.g., [M+H]+ calculated for C₁₆H₁₅BrN₃OS: 384.01) .
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and benzothiazole C-S vibration at ~680 cm⁻¹ .

Q. What preliminary biological assays are recommended for initial activity screening?

Methodological Answer:

  • Antimicrobial Testing : Follow CLSI guidelines using microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with reference drugs .
  • Kinase Inhibition : Screen against CDK7 or related kinases using ATP-Glo assays (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with substituents at the benzothiazole 6-position (e.g., Cl, CF₃) or benzamide para-position (e.g., methoxy, cyano). Test changes in enzyme inhibition potency .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with kinase catalytic lysine) .
  • Data Correlation : Plot logP vs. IC50 to assess hydrophobicity-activity relationships.

Q. Table 2: Example SAR Findings

Substituent (Position 6)CDK7 IC50 (nM)LogP
Br (reference)1203.2
Cl952.9
CF₃1503.8

Q. How to resolve contradictory data in biological activity across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular models .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to CDK7 (PDB: 5H14). Focus on the benzothiazole ring’s π-π stacking with Phe91 and the dimethylamino group’s electrostatic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., Lys41 for hydrogen bonding) .
  • QSAR Modeling : Train random forest models on datasets from PubChem BioAssay (AID 1259351) to predict inhibitory activity .

Q. How to address low solubility in in vivo models?

Methodological Answer:

  • Formulation Optimization : Use co-solvents (e.g., 10% DMSO + 20% PEG-400) or nanoemulsions for intravenous administration .
  • Prodrug Design : Introduce phosphate esters at the benzamide para-position to enhance aqueous solubility, which are cleaved in vivo .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Generate CDK7-knockout cell lines and compare compound efficacy vs. wild-type to confirm target specificity .
  • Transcriptomic Profiling : RNA-seq analysis post-treatment to identify downstream pathways (e.g., MYCN downregulation in neuroblastoma) .
  • Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from lysates .

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